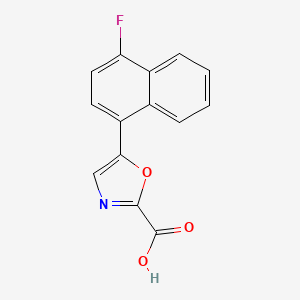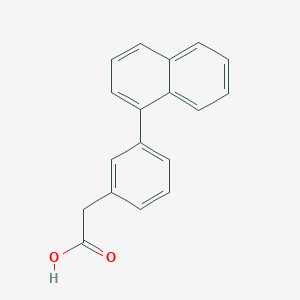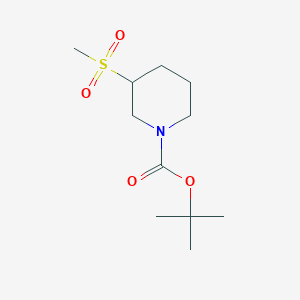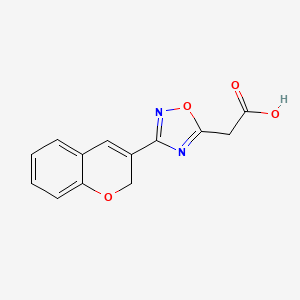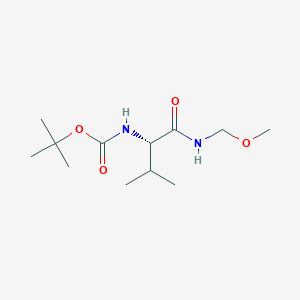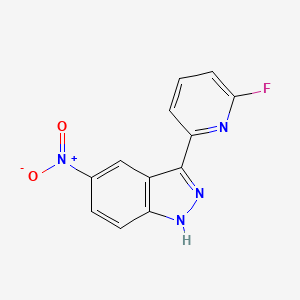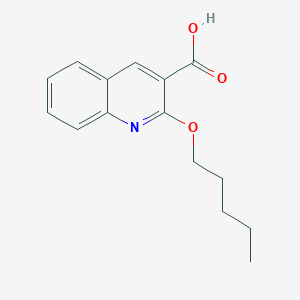
2-(Pentyloxy)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentyloxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H17NO3. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(Pentyloxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally benign solvents and catalysts to minimize the environmental impact .
Análisis De Reacciones Químicas
2-(Pentyloxy)quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and various solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-(Pentyloxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Pentyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2-(Pentyloxy)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Quinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Chloroquinoline-3-carboxylic acid: Studied for its anticancer activities.
The uniqueness of this compound lies in its pentyloxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
88284-15-5 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-pentoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-9-19-14-12(15(17)18)10-11-7-4-5-8-13(11)16-14/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18) |
Clave InChI |
BEBIDMZSEFSGBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



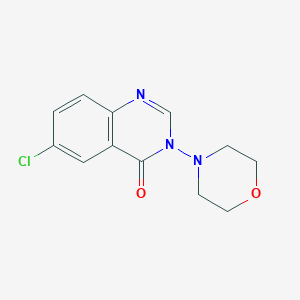
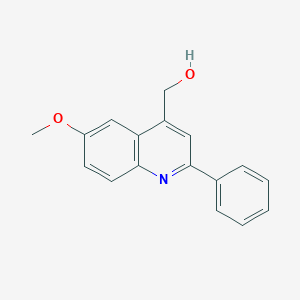
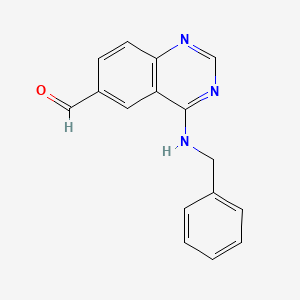

![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
